molecular formula C16H20N4O B7514670 N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

货号 B7514670
分子量: 284.36 g/mol
InChI 键: GLRQWHGKBVPCHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers led by Dr. Ross Hannan at the Peter MacCallum Cancer Centre in Melbourne, Australia. CX-5461 has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia.

作用机制

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide acts by binding to a specific site on RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from binding to DNA and initiating transcription of rRNA. This leads to a reduction in the number of ribosomes and a decrease in protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis, ultimately resulting in cell death.

实验室实验的优点和局限性

One advantage of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide is that it has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia. However, there are also some limitations to its use in lab experiments. For example, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. Additionally, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to be toxic to normal cells at high concentrations, which can limit its use in preclinical studies.

未来方向

There are several potential future directions for research on N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. For example, studies have shown that combining N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide with inhibitors of the DNA damage response pathway can enhance its anti-cancer activity. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription, which could potentially overcome some of the limitations of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. Additionally, there is interest in exploring the use of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide in combination with immunotherapy, as it has been shown to enhance the anti-tumor immune response in preclinical studies.

合成方法

The synthesis of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-5-chloro-3-methylpyridine with potassium tert-butoxide, followed by the addition of N-cyclohexyl-N-methylhydrazine to form the pyrazole ring. The resulting compound is then reacted with 3-chloro-4-fluoroaniline to form the final product. The synthesis of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been described in detail in several scientific publications.

科学研究应用

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide inhibits RNA polymerase I transcription, which is required for the production of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to be effective against a range of cancer cell lines, including those resistant to conventional chemotherapy.

属性

IUPAC Name

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(14-6-3-2-4-7-14)16(21)13-8-9-15(17-12-13)20-11-5-10-18-20/h5,8-12,14H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQWHGKBVPCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。